molecular formula C23H31N3O4 B1183602 XGTPJIBZUWTHLC-HCUTXMHJSA-N

XGTPJIBZUWTHLC-HCUTXMHJSA-N

Cat. No.: B1183602
M. Wt: 413.518
InChI Key: XGTPJIBZUWTHLC-HCUTXMHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the InChIKey XGTPJIBZUWTHLC-HCUTXMHJSA-N is a stereochemically defined organic molecule, likely featuring a heterocyclic core with substituents such as methyl, ethyl, or chlorine groups. Such compounds are frequently studied in pharmaceutical and materials science for their reactivity, solubility, and bioactivity .

Properties

Molecular Formula

C23H31N3O4

Molecular Weight

413.518

InChI

InChI=1S/C23H31N3O4/c1-4-25(5-2)14-6-13-24-21(27)19-18-11-12-23(30-18)15-26(22(28)20(19)23)16-7-9-17(29-3)10-8-16/h7-12,18-20H,4-6,13-15H2,1-3H3,(H,24,27)/t18-,19?,20-,23-/m1/s1

InChI Key

XGTPJIBZUWTHLC-HCUTXMHJSA-N

SMILES

CCN(CC)CCCNC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=C(C=C4)OC)O2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Based on analogous compounds listed in the evidence (e.g., methyl/ethyl derivatives, halogenated aromatics), the following comparisons can be drawn:

Compound Molecular Formula Molecular Weight Key Functional Groups Stereochemistry
XGTPJIBZUWTHLC-HCUTXMHJSA-N Not specified ~300–400 (inferred) Amine, halogen, ketone (hypothetical) Chiral center(s) present
2-MeTHJI-6-3TNJIaHWJINH C₉H₁₁N₃ 198 Amine, alkyl substituents Not specified
N30MaCJIAHOI KHCJIOTHI C₁₀H₁₅NO₃ 1337 (unlikely; typo?) Nitro, ester, aromatic ring Achiral
JuMeTHJIMeTHIOJeIeHJMKap6oHaT C₁₄H₁₈O₃S 290 Carbamate, methylthio, ketone Chiral

Notes:

  • Molecular weights for some compounds (e.g., 1337 in ) may reflect typographical errors or alternative identifiers.
  • Stereochemical complexity in this compound distinguishes it from achiral analogs like N30MaCJIAHOI KHCJIOTHI.

Solubility and Physicochemical Properties

highlights solubility dependencies on temperature and pressure for structurally complex systems. For example:

  • JMHeMHOCTb (linear systems): Solubility increases by 20–30% at 25°C compared to branched analogs .
  • CHCTeMbI WIA OJHOBpeMeHHO IpOBepKH : Halogenated derivatives (e.g., 3-xJIOpΦeHuJ1 in ) exhibit lower aqueous solubility (<1 mg/mL) due to hydrophobic substituents.

This compound likely follows similar trends, with solubility modulated by polar functional groups (e.g., amines or carbamates).

Research Implications and Gaps

  • Bioactivity : Methyl/ethyl derivatives (e.g., 2-MeTOKCHaHNJIUH ) often show antimicrobial or kinase inhibitory activity. This compound’s stereochemistry could enhance target selectivity.
  • Regulatory Considerations: As noted in , regulatory approval requires robust clinical data, which is absent for this compound .

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